4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol
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Overview
Description
4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol typically involves multiple steps, including nucleophilic aromatic substitution and cyclization reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions to form the desired phenyl group. This is followed by a cyclization reaction to form the cinnolin ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Hydroxyphenyl)vinyl)-2lambda(5)-cinnolin-2-ol
- 4-(2-(4-Aminophenyl)vinyl)-2lambda(5)-cinnolin-2-ol
Uniqueness
4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol is unique due to the presence of both hydroxyl and oxidoamino groups, which impart distinct chemical and biological properties
Properties
CAS No. |
5997-74-0 |
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Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]-2-oxidocinnolin-2-ium |
InChI |
InChI=1S/C16H11N3O3/c20-18-11-13(15-3-1-2-4-16(15)17-18)8-5-12-6-9-14(10-7-12)19(21)22/h1-11H/b8-5+ |
InChI Key |
LYOPOIDBBPJWAO-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C[N+](=N2)[O-])/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C[N+](=N2)[O-])C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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